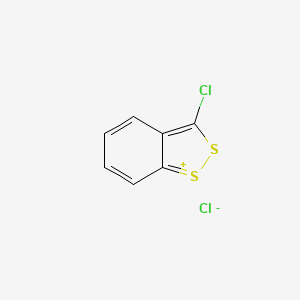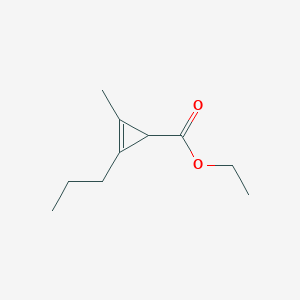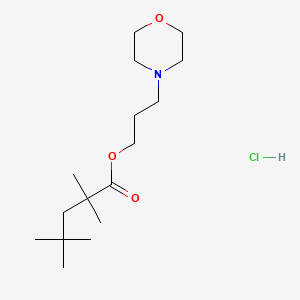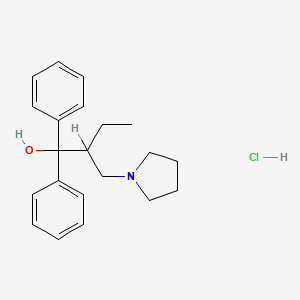
1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride: is an organic compound with a complex structure, characterized by the presence of diphenyl, ethyl, and pyrrolidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the pyrrolidinyl group. Common reagents used in these reactions include phenylmagnesium bromide, ethyl bromide, and pyrrolidine. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can result in various biological effects, depending on the nature of the interaction and the pathways involved.
Comparaison Avec Des Composés Similaires
- 1,2-Diphenyl-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- 1-Ethyl-3,3-diphenyl-2-pyrrolidinone
- 1-(1-Methyl-3-pyrrolidinyl)-1,1-diphenyl-2-butanone
Comparison: Compared to these similar compounds, 1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications, making it a valuable compound for specific research and industrial purposes.
Propriétés
Numéro CAS |
35706-66-2 |
|---|---|
Formule moléculaire |
C21H28ClNO |
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-2-18(17-22-15-9-10-16-22)21(23,19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,18,23H,2,9-10,15-17H2,1H3;1H |
Clé InChI |
HTYDBLWYIRZBLD-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN1CCCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
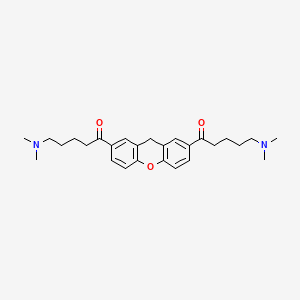

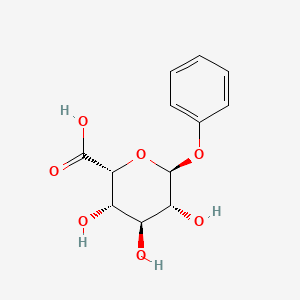
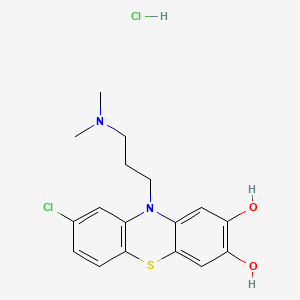

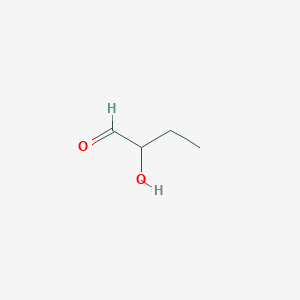
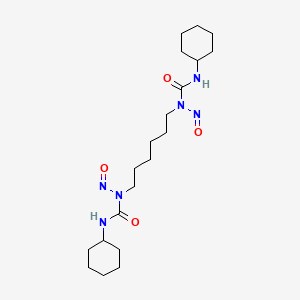


![[(1R)-1-(Ethenyloxy)ethyl]benzene](/img/structure/B14680618.png)
